4-({4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide
Overview
Description
4-({4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Attachment of the Butanoyl Group: : The oxadiazole intermediate is then reacted with a butanoyl chloride derivative in the presence of a base such as triethylamine (TEA) to form the butanoyl-substituted oxadiazole.
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Coupling with 4-Aminobenzamide: : The final step involves coupling the butanoyl-substituted oxadiazole with 4-aminobenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, potentially altering the compound’s biological activity.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common due to the stability of the ring structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of partially or fully reduced oxadiazole derivatives.
Substitution: Formation of various substituted amides or ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its oxadiazole ring is a versatile scaffold that can be modified to explore structure-activity relationships.
Biology
In biological research, 4-({4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
Mechanism of Action
The mechanism of action of 4-({4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, inhibiting their activity or altering their function. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide
- 4-({4-[3-(3-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide
- 4-({4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide
Uniqueness
The uniqueness of 4-({4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The methoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-27-16-5-2-4-14(12-16)20-23-18(28-24-20)7-3-6-17(25)22-15-10-8-13(9-11-15)19(21)26/h2,4-5,8-12H,3,6-7H2,1H3,(H2,21,26)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFLIHBMNBQCJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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